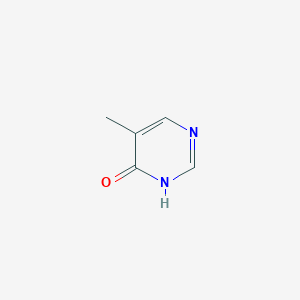
3,6-Dimethyl-2,4-dinitrophenol
Descripción general
Descripción
3,6-Dimethyl-2,4-dinitrophenol is a chemical compound with the CAS Number: 15968-56-6 . It has a molecular weight of 212.16 and is typically found as a yellow to brown powder or solid .
Molecular Structure Analysis
The molecular structure of 3,6-Dimethyl-2,4-dinitrophenol consists of a total of 23 bonds. There are 15 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 nitro groups (aromatic), and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis
3,6-Dimethyl-2,4-dinitrophenol is a yellow to brown powder or solid . It has a molecular weight of 212.16 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Chemical Properties and Identification
“3,6-Dimethyl-2,4-dinitrophenol” is a chemical compound with the CAS Number: 15968-56-6 and a molecular weight of 212.16 . It is a yellow to brown powder or solid at room temperature . The compound’s linear formula is C8H8N2O5 .
Physiologically-based Pharmacokinetic Model
The compound has been studied in the context of obesity treatment. 2,4-Dinitrophenol (DNP), an oxidative phosphorylation uncoupling agent, was used in the early 1930s for weight loss but was banned due to severe toxicities . The study aimed to understand the pharmacokinetic–pharmacodynamic relationship of DNP . The research found limited DNP distribution to tissues and significant nonlinear pharmacokinetics .
Weight Loss Strategy
By enhancing the understanding of the PK–PD relationship, researchers aim to develop new approaches to leverage oxidative phosphorylation uncoupling as a weight loss strategy .
Reactive Oxygen Species (ROS) Lowering
The compound may have potential applications in lowering reactive oxygen species (ROS), which could be beneficial in resolving cellular stress .
Crystal Structure Analysis
The crystal structure of the compound has been analyzed, providing valuable information for further research and applications .
Mecanismo De Acción
Target of Action
The primary target of 3,6-Dimethyl-2,4-dinitrophenol, similar to its relative compound 2,4-Dinitrophenol (DNP), is the mitochondria . It acts as an oxidative phosphorylation uncoupling agent , disrupting the normal functioning of the mitochondria, which are the powerhouses of the cell.
Mode of Action
3,6-Dimethyl-2,4-dinitrophenol operates by uncoupling oxidative phosphorylation . This means it disrupts the process by which cells produce ATP, the main energy currency of the cell. It does this by making the inner mitochondrial membrane permeable to protons, disrupting the proton gradient that drives ATP synthesis . This leads to a rapid consumption of energy without the generation of ATP, resulting in a significant increase in metabolic rate and heat production .
Biochemical Pathways
The compound affects the electron transport chain in the mitochondria, a key biochemical pathway for energy production . By uncoupling oxidative phosphorylation, it causes the energy from electron transport to be released as heat instead of being used to pump protons across the mitochondrial membrane. This disrupts the proton gradient that is normally used to produce ATP, leading to a rapid consumption of energy without the generation of ATP .
Pharmacokinetics
Studies on 2,4-dinitrophenol have shown that it exhibitsnonlinear pharmacokinetics . This means that the rate at which the drug is absorbed, distributed, metabolized, and excreted changes disproportionately with the dose . This could be due to factors such as nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .
Result of Action
The primary result of the action of 3,6-Dimethyl-2,4-dinitrophenol is a significant increase in metabolic rate and heat production, due to the uncoupling of oxidative phosphorylation . This can lead to hyperthermia , or dangerously high body temperature . In the past, compounds like 2,4-Dinitrophenol were used for weight loss due to their ability to increase metabolic rate, but they were banned due to their severe toxicities .
Action Environment
The action of 3,6-Dimethyl-2,4-dinitrophenol can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can in turn affect its ability to cross cell membranes and reach its target in the mitochondria . Additionally, factors such as temperature, the presence of other drugs or chemicals, and individual genetic variations can also influence the compound’s action, efficacy, and stability .
Safety and Hazards
The safety data sheet for a related compound, 2,4-Dinitrophenol, indicates that it is a flammable solid and harmful if swallowed . It also suggests that it can be toxic in contact with skin or if inhaled . Similar precautions may apply to 3,6-Dimethyl-2,4-dinitrophenol, but specific safety data for this compound was not found in the search results.
Propiedades
IUPAC Name |
3,6-dimethyl-2,4-dinitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-4-3-6(9(12)13)5(2)7(8(4)11)10(14)15/h3,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROXWBBJMPCPHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)[N+](=O)[O-])C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166709 | |
| Record name | 2,5-Xylenol, 4,6-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15968-56-6 | |
| Record name | 2,5-Xylenol, 4,6-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015968566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-xylenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78803 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Xylenol, 4,6-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane](/img/structure/B101675.png)












